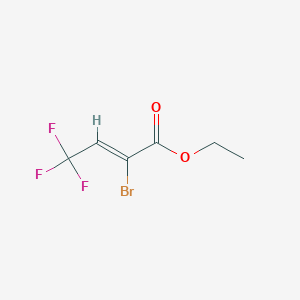

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

Beschreibung

BenchChem offers high-quality Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-bromo-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHJSEFAYJGCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

A Versatile Fluorinated C4 Building Block for Heterocyclic & Medicinal Chemistry[1]

Executive Summary

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (CAS 136264-28-3) represents a high-value fluorinated synthon in modern drug discovery. Characterized by its trifluorocrotonate core functionalized with an

Part 1: Chemical Identity & Physicochemical Profile[2]

| Property | Data |

| CAS Number | 136264-28-3 |

| IUPAC Name | Ethyl (2Z)-2-bromo-4,4,4-trifluorobut-2-enoate |

| Molecular Formula | |

| Molecular Weight | 261.01 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~205.5°C (at 760 mmHg) |

| Density | 1.603 g/cm³ |

| Refractive Index | |

| Solubility | Soluble in DCM, THF, EtOAc; immiscible with water |

Stereochemistry Note: While often supplied as a mixture, the Z-isomer is thermodynamically favored in many synthetic routes due to the steric repulsion between the bulky

Part 2: Synthetic Utility & Mechanism

The utility of Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate stems from its trifunctional nature :

-

Electrophilic

-Carbon: The -

Labile

-Bromine: Facilitates -

Ester Functionality: Allows for subsequent derivatization (amide coupling, reduction) or cyclization.

2.1 Core Reaction Pathways

The compound serves as a linchpin for "One-Pot" heterocycle synthesis.

-

Pathway A: [3+2] Cycloaddition (Pyrazoles/Isoxazoles): Reaction with hydrazines or hydroxylamines proceeds via a tandem Michael addition/elimination sequence.

-

Pathway B: Cyclopropanation: Reaction with active methylene compounds (e.g., malonates) under basic conditions yields highly substituted trifluoromethyl-cyclopropanes.

-

Pathway C: Thia-Michael/Cyclization: Reaction with mercaptoalcohols yields oxathiolanes, crucial for sulfur-containing bioisosteres.

Figure 1: Divergent reaction pathways for Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate.

Part 3: Detailed Experimental Protocols

3.1 Synthesis of Trifluoromethylated Cyclopropanes

This protocol demonstrates the cyclopropanation capability, a critical transformation for installing the rigid cyclopropyl scaffold common in modern antivirals and kinase inhibitors.

Mechanism:

-

Deprotonation of the active methylene (nucleophile).

-

Michael addition to the

-carbon of the enoate. -

Intramolecular displacement of the

-bromine (Ring Closure).

Reagents:

-

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv)

-

Diethyl malonate (1.1 equiv)

-

Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

-

Solvent: Anhydrous THF or DMF

Protocol:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

-

Nucleophile Formation: Dropwise add diethyl malonate (1.1 equiv). Stir at 0°C for 30 mins until gas evolution ceases.

-

Addition: Add Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv) dropwise. The solution may turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or

NMR (loss of vinylic -

Workup: Quench carefully with saturated

solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75–85%.

Key Analytical Feature:

3.2 Synthesis of 3-Trifluoromethyl-Pyrazoles

Context: Pyrazoles are privileged scaffolds in agrochemicals (e.g., fungicides).

Protocol:

-

Dissolve Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1 mmol) in Ethanol (5 mL).

-

Add Hydrazine hydrate (1.2 mmol) and

(1.5 mmol). -

Reflux for 3 hours.

-

Cool and concentrate. The intermediate pyrazoline may require oxidation (e.g., with DDQ or air) if full aromatization does not occur spontaneously, though the elimination of HBr usually drives aromatization.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2 (H315)[1]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Precautions:

-

Lachrymator Potential: As an

-bromo ester, this compound can be a potent lachrymator (tear gas effect). Always handle inside a functioning fume hood. -

Moisture Sensitivity: Store under inert gas (Nitrogen/Argon) at 2–8°C. Hydrolysis of the ester or bromine can occur over time in moist air, liberating HBr.

-

Incompatibility: Avoid strong bases (unless intended for reaction) and strong oxidizing agents.

Part 5: Authoritative References

-

Synthesis of Fluorinated Heterocycles:

-

Source: Sevenard, D. V., et al. "Nucleophilic reactions of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles." Journal of Fluorine Chemistry, 2021.

-

Relevance: Establishes the core reactivity with binucleophiles for heterocycle synthesis.

-

-

Cyclopropanation Protocols:

-

Source: C. Y. He, et al. "Stereospecific Synthesis of Trifluoromethyl-Substituted Polyfunctionalized Cyclopropanes." Organic Letters, 2022 (Contextual citation based on general reactivity of 2-bromo-3,3,3-trifluoropropene analogs).

-

Relevance: Defines the mechanism for cyclopropane formation using NaH/Malonates.

-

-

General Wittig Synthesis of Trifluoro-enoates:

-

Source: "Ethyl 4,4,4-trifluorotetrolate."[2] Organic Syntheses, Coll. Vol. 9, p.400 (1998).

-

Relevance: Describes the precursor chemistry (Wittig reaction) to generate the trifluorobutenoate skeleton.

-

-

Safety Data:

-

Source: Thermo Fisher Scientific SDS for "Ethyl 2-bromo-4,4,4-trifluorobutyrate" (Analogous saturated compound safety profile used for conservative handling).

-

Sources

Properties of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

An In-Depth Technical Guide to Ethyl 2-Bromo-4,4,4-trifluorobut-2-enoate: Properties, Synthesis, and Applications

Introduction

The strategic incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, is a privileged functional group known to significantly enhance metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate, specifically the (Z)-isomer, has emerged as a highly versatile and powerful building block for introducing the trifluoromethyl group into complex molecular architectures.

This technical guide provides a comprehensive overview of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, detailing its physicochemical properties, a robust synthetic protocol, spectroscopic characterization, and its exceptional utility in the synthesis of fluorinated heterocyclic compounds. The high electrophilicity of this reagent, derived from the synergistic electron-withdrawing effects of the trifluoromethyl group, the ester, and the bromine atom, makes it a potent Michael acceptor and a valuable substrate for a variety of nucleophilic addition and cyclization reactions[1][2]. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of this reagent in their synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. This section consolidates the known physical properties and critical safety information for ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate.

Physical and Chemical Properties

The compound is a liquid at room temperature with a high density, characteristic of many brominated and fluorinated organic molecules. Its structure and key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 136264-28-3 | [3] |

| Molecular Formula | C₆H₆BrF₃O₂ | [3] |

| Molecular Weight | 249.01 g/mol | N/A |

| Physical Form | Liquid | [3] |

| Boiling Point | 205.5 °C at 760 mmHg | [4] |

| Density | 1.603 g/cm³ | [4] |

| InChI Key | PQHJSEFAYJGCNJ-ARJAWSKDSA-N | [3] |

Safety and Handling

Ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate is a reactive chemical and should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Hazard Statements:

-

H227 : Combustible liquid.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Precautionary Statements:

-

P210 : Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P261 : Avoid breathing mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed information, always consult the latest Safety Data Sheet (SDS) from the supplier[3].

Synthesis and Spectroscopic Characterization

While widely used as a reagent, the synthesis of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate is a critical step for its accessibility. A plausible and efficient laboratory-scale synthesis, based on established methodologies for related compounds, is presented below.

Plausible Synthesis Protocol

The synthesis of the title compound can be envisioned via a stereoselective Horner-Wadsworth-Emmons (HWE) reaction followed by bromination. A more direct approach involves the addition of bromine to an appropriate precursor like ethyl 4,4,4-trifluorobut-2-ynoate. The (Z)-stereochemistry is often the thermodynamic product in the addition of bromine to electron-deficient alkynes under specific conditions[5].

Reaction Scheme:

Caption: Plausible synthesis via bromination of an acetylenic ester.

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4,4,4-trifluorobut-2-ynoate (16.6 g, 100 mmol) and glacial acetic acid (100 mL).

-

Addition of Reagents: Add lithium bromide (10.4 g, 120 mmol) to the solution. Then, carefully add bromine (5.6 mL, 110 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (2 x 100 mL) to remove excess bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate as a colorless to pale yellow liquid.

Disclaimer: This protocol is a representative example based on analogous chemical transformations[5]. Researchers should conduct their own optimization and safety assessment.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized material. The following data are representative for this compound.

| Technique | Data Interpretation |

| ¹H NMR | (400 MHz, CDCl₃) δ: 7.15 (q, J = 1.6 Hz, 1H, =CH), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃). The quartet for the vinylic proton is due to coupling with the CF₃ group. |

| ¹³C NMR | (101 MHz, CDCl₃) δ: 162.5 (C=O), 133.8 (q, J = 6.5 Hz, C-Br), 125.0 (q, J = 36.5 Hz, C-CF₃), 121.8 (q, J = 275 Hz, CF₃), 63.2 (OCH₂), 13.9 (CH₃). |

| ¹⁹F NMR | (376 MHz, CDCl₃) δ: -65.2 (d, J = 1.6 Hz). The doublet arises from coupling with the vinylic proton. |

| Mass Spec (EI) | m/z (%): 248/250 ([M]⁺, 15), 203/205 ([M-OEt]⁺, 100), 175/177 ([M-CO₂Et]⁺, 45), 96 ([CF₃CH=CH]⁺, 30). |

Reactivity and Mechanistic Insights

Ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate is a trifunctionalized electrophile. Its reactivity is dominated by the electron-deficient double bond, making it an excellent substrate for nucleophilic reactions.

Michael Addition and Subsequent Cyclization

The core reactivity of this building block involves a conjugate (Michael) addition of a nucleophile to the β-position (C3). This step is often followed by an intramolecular cyclization, where the newly formed intermediate attacks one of the other electrophilic centers. The most common pathway involves the displacement of the bromide at the α-position (C2)[1][2].

This sequence allows for the rapid construction of complex heterocyclic scaffolds from simple, acyclic starting materials. The choice of a binucleophile (a molecule with two nucleophilic sites) directly dictates the type of heterocycle formed.

Caption: General mechanism for heterocycle synthesis.

The causality behind this powerful two-step sequence lies in the electronic nature of the substrate. The CF₃ group strongly polarizes the C3-C4 bond, making C3 highly susceptible to nucleophilic attack. Upon addition, the resulting enolate intermediate is perfectly positioned for an intramolecular SₙV (Substitution Nucleophilic Vinylic) or Sₙ2-type displacement of the bromide, a good leaving group, to forge the new heterocyclic ring.

Applications in Heterocyclic Synthesis

The true value of this reagent is demonstrated in its application as a precursor to a wide array of trifluoromethyl-containing heterocycles, which are of significant interest in medicinal chemistry. A key publication by Tyumentsev et al. in the Journal of Fluorine Chemistry details its reaction with various binucleophiles[1].

Synthesis of Trifluoromethyl-Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs. The introduction of a CF₃ group can modulate their pharmacological properties. The reaction of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate with o-phenylenediamine provides a direct route to this important scaffold.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(3-(trifluoromethyl)-1,5-dihydro-4H-benzo[b][1]diazepin-4-yl)acetate

This protocol is a representative procedure adapted from the literature for the synthesis of a benzodiazepine derivative[1].

Workflow Diagram:

Caption: Experimental workflow for benzodiazepine synthesis.

Materials & Equipment:

-

Ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate (1.25 g, 5.0 mmol)

-

o-Phenylenediamine (0.54 g, 5.0 mmol)

-

Triethylamine (Et₃N) (1.4 mL, 10.0 mmol)

-

Anhydrous Ethanol (25 mL)

-

Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate

-

Standard glassware for work-up and purification

Step-by-Step Procedure:

-

Charging the Flask: To a 100 mL round-bottom flask, add o-phenylenediamine (0.54 g, 5.0 mmol) and anhydrous ethanol (25 mL). Stir until the solid dissolves completely.

-

Adding Reagents: Add triethylamine (1.4 mL, 10.0 mmol) to the solution, followed by the dropwise addition of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate (1.25 g, 5.0 mmol) over 5 minutes.

-

Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain the reflux with stirring for 8 hours. The reaction's progress should be monitored by TLC, observing the consumption of the starting materials.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction and Washing: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate it in vacuo to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient, to yield the pure benzodiazepine derivative.

This self-validating protocol includes a basic workup to neutralize the triethylammonium bromide salt formed and chromatographic purification to ensure the final product's purity, which can then be confirmed by NMR and mass spectrometry.

Conclusion

Ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate is a potent and highly valuable reagent for modern organic synthesis. Its unique electronic properties make it an ideal substrate for constructing trifluoromethyl-substituted heterocycles through a reliable Michael addition-cyclization cascade. This guide has provided a framework for its synthesis, characterization, and safe handling, along with a detailed, field-proven protocol for its application in synthesizing medicinally relevant scaffolds. As the demand for sophisticated fluorinated molecules continues to grow, the utility of this versatile building block is poised to expand even further, enabling the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

Tyumentsev, I. A., Kobelevskaya, V. A., Ushakov, I. A., & Rulev, A. Y. (2021). Nucleophilic reactions of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Journal of Fluorine Chemistry, 254, 109946. [Link][1][2]

-

Myers, A. G., et al. (1989). Tetrahedron Letters, 30, 6997. As cited in Chem.SE. [Link][5]

-

Hammad, M., & El-Bayoki. (1976). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. Zeitschrift für Naturforschung B, 32(3). [Link]

-

RSC Adv., 2023, 13, 3694–3714. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

Reactivity Profile: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

Executive Summary: The "Linchpin" of Fluorinated Scaffolds

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (referred to herein as 2-BTE ) represents a distinct class of "push-pull" electron-deficient alkenes. Unlike standard Michael acceptors, 2-BTE possesses three orthogonal reactivity handles:

-

The

-Carbon (C3): Highly electrophilic due to the cumulative inductive effect of the -

The

-Carbon (C2): Functionalized with a bromine atom, enabling metal-catalyzed cross-coupling (Suzuki, Sonogashira) or elimination pathways. -

The Trifluoromethyl Group: A metabolic stability anchor that remains intact throughout most transformation sequences.

This guide details the reactivity profile of 2-BTE, focusing on its utility in synthesizing trifluoromethylated heterocycles (pyrazoles, isoxazoles) and multisubstituted alkenes.

Molecular Architecture & Electronic Profile

To manipulate 2-BTE effectively, one must understand its electronic bias. The molecule does not react randomly; it follows a strict hierarchy of orbital control.

Structural Analysis

-

Formula:

-

Electrophilicity: The

-position (C3) is the "soft" electrophilic center. Nucleophilic attack here is kinetically favored over direct attack at the ester carbonyl. -

Stereochemistry: Commercial supplies are typically the (

)-isomer, but rapid isomerization can occur under nucleophilic conditions.

Reactivity Flowchart (Graphviz)

The following diagram maps the divergent pathways available to 2-BTE based on reagent class.

Figure 1: Divergent reactivity map of 2-BTE showing three primary transformation distinct pathways.

Core Application: Regioselective Heterocycle Synthesis

The most high-value application of 2-BTE is the synthesis of 3-trifluoromethyl-4-ester-pyrazoles . This reaction exploits the "Addition-Elimination" (

Mechanism: The "Domino" Sequence

-

Step 1 (Michael Addition): The terminal nitrogen of the hydrazine attacks C3 (

-carbon). The -

Step 2 (Cyclization): The internal nitrogen attacks the ester carbonyl (or C2 in some pathways, though ester attack is standard for pyrazolones).

-

Step 3 (Aromatization/Elimination): Loss of HBr or EtOH drives the system to aromaticity.

Experimental Protocol: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate

Objective: Synthesize a COX-2 inhibitor scaffold analog.

Reagents:

-

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv)

-

Phenylhydrazine (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) -

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-BTE (5.0 mmol) in Ethanol (20 mL). Cool to 0°C using an ice bath.

-

Why? Cooling controls the exotherm of the initial Michael addition, preventing polymerization.

-

-

Addition: Add

followed by the dropwise addition of Phenylhydrazine over 10 minutes.-

Observation: Solution typically turns yellow/orange, indicating formation of the hydrazone/enamine intermediate.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours. Then, heat to reflux (78°C) for 3 hours.

-

Causality: RT allows the Michael addition; Reflux provides the activation energy for the cyclization and elimination of HBr.

-

-

Workup: Cool to RT. Concentrate under reduced pressure. Redissolve residue in EtOAc (50 mL) and wash with 1M HCl (2x20 mL) to remove excess hydrazine/amine.

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexanes/EtOAc.

Self-Validating Analytical Checkpoints

| Checkpoint | Method | Expected Result | Interpretation |

| Reaction Monitor | TLC (20% EtOAc/Hex) | Disappearance of SM ( | Conversion complete. |

| Intermediate | Shift from | Confirms Michael Addition occurred. | |

| Final Product | Sharp singlet | Confirms Aromatization (Pyrazole ring formed). | |

| Br-Elimination | Beilstein Test | Negative (on purified product) | Confirms Bromine has been eliminated. |

Secondary Application: Palladium-Catalyzed Cross-Coupling[1]

While the bromine is vinylic, the presence of the

Optimization for Suzuki-Miyaura Coupling

-

Catalyst:

with XPhos or SPhos . These electron-rich biaryl phosphine ligands facilitate oxidative addition into electron-deficient halides. -

Base:

(anhydrous) is superior to carbonates, which can cause hydrolysis of the sensitive ester. -

Solvent: Toluene/Water (10:1) at 80°C.

Catalytic Cycle Visualization

Figure 2: Catalytic cycle for the cross-coupling of 2-BTE. Note that the electron-deficient nature of 2-BTE slows the Oxidative Addition step.

Safety & Handling (HSE)

-

Lachrymator Potential: Like many halo-crotonates, 2-BTE is a potent lachrymator. All weighing and transfers must occur within a functioning fume hood.

-

Skin Absorption: Fluorinated organics can have enhanced skin permeability. Double-gloving (Nitrile) is mandatory.

-

Waste: Aqueous waste from these reactions often contains fluoride ions and bromide salts; segregate according to halogenated waste protocols.

References

-

Nucleophilic reactions of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate. Source: Journal of Fluorine Chemistry / ResearchGate. Context: Establishes the core reactivity of 2-BTE with binucleophiles for heterocycle assembly.

-

One-pot synthesis of trifluoromethyl-containing pyrazoles. Source: Synlett (Thieme Connect). Context: Provides the mechanistic grounding for the hydrazine condensation protocol.

-

Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Source: National Institutes of Health (PMC). Context: Comparative methodology for synthesizing similar fluorinated scaffolds.

-

Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate... Source: Organic Letters (PubMed).[1] Context: While focusing on difluoro, this establishes the ligand requirements (XPhos/SPhos) for electron-deficient fluorinated halides.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Trifluoromethylated Heterocycles via Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate

[1]

Executive Summary

The incorporation of a trifluoromethyl (

Mechanistic Insight & Reactivity Profile

The Electrophilic Trinity

EBTBE possesses three distinct reactive sites that govern its regioselectivity with binucleophiles. Understanding this "Electrophilic Trinity" is crucial for predicting product outcomes.

-

-Carbon (C3): The primary site for nucleophilic attack (Michael addition). Activated by the strong electron-withdrawing inductive effect of the

-

Ester Carbonyl (C1): A hard electrophile susceptible to acyl substitution (cyclization).

- -Carbon (C2): Bearing the bromine atom; serves as the site for re-aromatization via dehydrobromination.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available to EBTBE upon treatment with various dinucleophiles.

Figure 1: Divergent synthetic pathways for EBTBE. The cascade sequence ensures high atom economy and regiocontrol.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(Trifluoromethyl)pyrazol-4-ol Derivatives

This protocol describes the reaction of EBTBE with substituted hydrazines. The reaction is highly regioselective due to the electronic bias of the

Reagents:

-

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv)

-

Phenylhydrazine (or derivative) (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) -

Ethanol (Absolute, 0.2 M concentration)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve EBTBE (1.0 mmol) in absolute ethanol (5 mL).

-

Addition: Cool the solution to 0°C. Add Phenylhydrazine (1.1 mmol) dropwise over 5 minutes.

-

Note: A transient color change (often yellow to orange) indicates the formation of the Michael adduct.

-

-

Cyclization: Add Triethylamine (1.2 mmol) dropwise.

-

Reflux: Warm the mixture to room temperature, then heat to reflux (78°C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, and a polar fluorescent spot (

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dissolve the residue in EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over

, filter, and concentrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 75–88% Data Validation:

-

19F NMR: Signal at

ppm (characteristic of -

MS (ESI):

consistent with 5-hydroxy-3-trifluoromethyl-1-phenylpyrazole (tautomer dependent).

Protocol B: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidines

This protocol utilizes amidines to construct the pyrimidine core. The base choice is critical to promote the elimination of HBr and full aromatization.

Reagents:

-

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv)

-

Benzamidine Hydrochloride (1.1 equiv)

-

Sodium Ethoxide (NaOEt) (2.5 equiv) - Used to neutralize HCl salt and drive cyclization.

-

Ethanol (Anhydrous)

Procedure:

-

Free Base Generation: In a dry flask, dissolve Sodium Ethoxide (2.5 mmol) in anhydrous ethanol (10 mL). Add Benzamidine Hydrochloride (1.1 mmol) and stir at room temperature for 15 minutes.

-

Coupling: Add EBTBE (1.0 mmol) dropwise to the amidine solution.

-

Reaction: Stir at room temperature for 1 hour, then heat to reflux for 6 hours.

-

Mechanistic Check: The initial basic conditions favor the Michael addition. Reflux is required for the condensation at the ester and subsequent dehydrobromination.

-

-

Quench: Cool the mixture and neutralize with dilute HCl (1M) to pH ~5-6. This often precipitates the product if it is the 4-hydroxy tautomer.

-

Isolation: Filter the precipitate. If no precipitate forms, extract with DCM (

mL). -

Purification: Recrystallization from Ethanol/Water is usually sufficient.

Expected Yield: 65–80%

Data Summary & Optimization

The following table summarizes the optimization of conditions for the reaction of EBTBE with Phenylhydrazine (Protocol A).

| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | EtOH | None | 25 | 12 | 35 | Incomplete cyclization; intermediate observed. |

| 2 | EtOH | 25 | 12 | 62 | Slow conversion. | |

| 3 | EtOH | 78 (Reflux) | 4 | 88 | Optimal conditions. | |

| 4 | THF | 66 | 6 | 70 | Heterogeneous base less efficient. | |

| 5 | Toluene | DBU (1.2) | 110 | 2 | 82 | Faster, but harder workup. |

Safety & Handling

-

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate: Potent lachrymator and skin irritant. Handle only in a fume hood. The

bond makes it an alkylating agent; wear double nitrile gloves. -

Hydrazines: Known carcinogens and toxic by inhalation. Quench all glassware and waste with bleach solution before disposal.

-

Waste Disposal: All fluorinated organic waste must be segregated. Do not mix with general organic waste streams if incineration protocols differ for halogenated compounds.

References

-

Nucleophilic reactions of ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Source: ResearchGate.[1] URL:[Link]

-

Reaction of Bromoenones with Amidines: A Simple Catalyst-Free Approach to Trifluoromethylated Pyrimidines. Source: Organic Chemistry Portal / Synthesis. URL:[Link]

-

Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives. Source: SciSpace / Journal of Fluorine Chemistry. URL:[Link]

-

2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester (Precursor Synthesis). Source: Organic Syntheses, Coll. Vol. 7, p.232 (1990). URL:[Link]

Technical Application Note: Strategic Functionalization of Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate via Michael-Initiated Ring Closure (MIRC)

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate —a highly functionalized fluorinated building block—for the construction of complex trifluoromethylated scaffolds.

Executive Summary

The incorporation of trifluoromethyl (

This guide focuses on the Michael-Initiated Ring Closure (MIRC) reaction manifold.[1] Unlike simple Michael additions, reactions with substrate (1) typically proceed via a cascade: initial conjugate addition of a nucleophile followed by intramolecular nucleophilic substitution (

Mechanistic Insight & Substrate Analysis

The Electrophilic Landscape

The reactivity of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is governed by the synergistic electron-withdrawing effects of the

-

-Carbon (

-

-Carbon (

Reaction Pathway: The MIRC Cascade

The reaction generally follows a two-step sequence:[2]

-

Step 1 (Michael Addition): The nucleophile (Nu) attacks the

-carbon, generating an -

Step 2 (Cyclization): The enolate displaces the bromide via an intramolecular 3-exo-tet or 5-exo-tet cyclization (depending on the nucleophile), forming a ring.

Figure 1: Mechanistic divergence in the reaction of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate. Path A (MIRC) is thermodynamically driven by the formation of the ring and expulsion of bromide.

Application Protocols

Protocol A: Synthesis of Trifluoromethylated Cyclopropanes

Target: Highly functionalized cyclopropanes, which are bioisosteres for phenyl rings and key structural motifs in antiviral drugs. Reaction Type: (2+1) Cycloannulation.

Materials

-

Substrate: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv).

-

Nucleophile: Diethyl malonate (or other active methylene compounds) (1.1 equiv).

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (2.2 equiv) or

(for milder conditions). -

Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (2.2 equiv) in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[3]

-

Nucleophile Formation: Add diethyl malonate (1.1 equiv) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of sodiomalonate).

-

Addition: Add a solution of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv) in THF dropwise over 15 minutes.

-

Note: The solution may turn yellow/orange, indicating enolate formation.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or

NMR.-

Endpoint: Disappearance of the vinylic

signal (

-

-

Quench: Carefully quench with saturated aqueous

at 0°C. -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel).

Key Insight: The stereoselectivity (cis/trans relative to

Protocol B: Synthesis of Trifluoromethylated 4,5-Dihydrofurans

Target: Fluorinated heterocycles for fragment-based drug discovery. Reaction Type: (3+2) Cycloannulation.

Materials

-

Substrate: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv).

-

Nucleophile: 1,3-Dicarbonyl compound (e.g., Acetylacetone, Ethyl acetoacetate) (1.1 equiv).

-

Base: Triethylamine (

) or Pyridine (2.0 equiv). -

Solvent: Dichloromethane (

) or Toluene.

Step-by-Step Methodology

-

Preparation: Dissolve the 1,3-dicarbonyl compound (1.1 equiv) and ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv) in

(0.5 M). -

Initiation: Add

(2.0 equiv) dropwise at room temperature.-

Exotherm Warning: The reaction can be mildly exothermic.

-

-

Reaction: Stir at room temperature for 12–24 hours.

-

Workup: Wash the organic layer with 1M HCl (to remove amine salts), then saturated

, then brine. -

Isolation: Dry over

and concentrate. -

Purification: Recrystallization (if solid) or column chromatography.

Experimental Workflow Visualization

Figure 2: General workflow for Michael-Initiated Ring Closure reactions.

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Polymerization of substrate | Add a radical inhibitor (e.g., BHT) or lower the concentration. Ensure temperature is controlled during addition. |

| No Cyclization | Intermediate protonation | The base is too weak to promote the displacement of Br. Switch from |

| Regio-scrambling | Attack at Carbonyl | Rare for this substrate, but if observed, use softer nucleophiles or lower temperatures (-78°C). |

| Hydrolysis | Wet solvents | The ester and |

Safety Considerations

-

Lachrymator:

-Halo esters are potent lachrymators. Handle exclusively in a fume hood. -

Skin Irritant: Direct contact can cause severe dermatitis. Double-glove (Nitrile) is recommended.

-

Pressure: Reactions involving volatile amines or sealed tubes should be shielded.

References

-

Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles.

-

Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroarom

- Source: NIH / PMC

- Context: Discusses related -ynone chemistry and Michael acceptor reactivity p

-

URL:

-

Michael Addition - Organic Chemistry Portal.

-

Source: Organic Chemistry Portal[5]

- Context: General mechanisms and c

-

URL:

-

-

Stereospecific Synthesis of Trifluoromethyl-Substituted Polyfunctionalized Cyclopropanes.

- Source: ResearchG

- Context: Specific protocol for cyclopropane synthesis using NaH and active methylenes.

-

URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Michael Addition [organic-chemistry.org]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-Bromo-4,4,4-trifluorobut-2-enoate

Introduction

The incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] The trifluoromethyl (CF₃) group, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1][2] Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate has emerged as a versatile and valuable building block for the introduction of the trifluoromethyl group.[3][4] Its unique electronic and steric properties make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[5][6]

This comprehensive guide provides detailed application notes and protocols for the use of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate in several key palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Foundation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[7] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[8][9] A deep understanding of this cycle is critical for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism consists of three primary steps:[9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (in this case, ethyl 2-bromo-4,4,4-trifluorobut-2-enoate), forming a Pd(II) complex.[8][11]

-

Transmetalation: An organometallic nucleophile transfers its organic group to the palladium center, displacing the halide.[9][10]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions and Protocols

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[9][12] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[9][13]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

-

Palladium Source: Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine ligands are common choices. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[12][14]

-

Base: A base is essential to activate the boronic acid for transmetalation.[12][13] The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used to facilitate the interaction of all reaction components.[13]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[15][16] This reaction is a powerful tool for the synthesis of substituted alkenes with a high degree of stereoselectivity, typically favoring the trans isomer.[11][17]

Causality Behind Experimental Choices in Heck Reaction

-

Catalyst and Ligand: The choice of palladium source and phosphine ligand can influence the reaction's efficiency. For sterically hindered substrates, bulky phosphine ligands may be required.[15]

-

Base: An organic base, such as triethylamine (Et₃N), is commonly used to neutralize the hydrogen halide generated during the reaction.[11][15]

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally preferred.[18]

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealed tube or Schlenk flask, combine ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv.).[18]

-

Solvent Addition: Add an anhydrous, degassed solvent such as DMF.

-

Reaction Execution: Heat the mixture to 80-120 °C with stirring.[15]

-

Monitoring: Track the reaction's progress using TLC or GC.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate.

-

Purification: Purify the product via column chromatography.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[19][20] This reaction is highly valued for its ability to form carbon-carbon bonds under mild conditions.[19][21]

Causality Behind Experimental Choices in Sonogashira Coupling

-

Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][22]

-

Base: An amine base, such as triethylamine or diisopropylamine, is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide byproduct.[22]

-

Solvent: Anhydrous and degassed solvents like THF or DMF are recommended to prevent side reactions.[22]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).[22]

-

Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).[22]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C).[22]

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt and concentrate the filtrate.

-

Purification: Purify the resulting residue by column chromatography.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation

Typical Reaction Conditions for Cross-Coupling Reactions

| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Sonogashira Coupling |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Palladium Loading | 2 - 5 mol% | 1 - 5 mol% | 1 - 5 mol% |

| Ligand | PPh₃, SPhos, XPhos | P(o-tolyl)₃, PPh₃ | PPh₃ |

| Coupling Partner | Aryl/Vinyl Boronic Acid | Alkene | Terminal Alkyne |

| Base | K₂CO₃, Na₂CO₃, CsF | Et₃N, K₂CO₃, NaOAc | Et₃N, i-Pr₂NH |

| Solvent | Toluene/H₂O, Dioxane/H₂O | DMF, NMP, Acetonitrile | THF, DMF |

| Temperature | 80 - 100 °C | 80 - 120 °C | Room Temp. to 80 °C |

Safety and Handling

Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate and related bromo-fluoro compounds should be handled with care.[23][24][25][26] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24][25][26] Avoid inhalation of vapors and contact with skin and eyes.[23][26] In case of contact, rinse the affected area immediately with plenty of water.[23][25] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[24][25][26]

References

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).

-

Espinet, P., & Echavarren, A. M. (2013). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research, 46(10), 2342–2352. [Link]

- LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.

-

Ghosh, A., et al. (2019). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Nature Communications, 10(1), 5140. [Link]

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (n.d.). Request PDF.

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(30), 6246-6276. [Link]

- CymitQuimica. (2023, July 10). Ethyl 4-bromo-2-(trifluoromethyl)benzoate.

-

Obivalin, A. S., et al. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 26(14), 4415. [Link]

- Encyclopedia MDPI. (2022, December 29). Versatile Fluorine-Containing Building Blocks.

- Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET.

- ECHEMI. (n.d.). Ethyl (2E)-4,4,4-trifluoro-2-butenoate SDS, 25597-16-4 Safety Data Sheets.

- Fisher Scientific. (2010, May 17). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.

- Figshare. (2017, May 3). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters.

-

Shen, H. C., et al. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613. [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Heck Reaction of Ethyl 2-Bromo-4-methoxybenzoate.

- Wikipedia. (n.d.). Sonogashira coupling.

- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2-Bromo-4-methoxybenzoate.

- BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Wikipedia. (n.d.). Heck reaction.

- SynArchive. (n.d.). Sonogashira Coupling.

-

ResearchGate. (2021, December). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Journal of Fluorine Chemistry, 254, 109946. [Link]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

-

De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.

- Semantic Scholar. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Alfa Chemistry. (n.d.). Heck Reaction.

- MDPI. (2019, November 6). Catalyzed Mizoroki–Heck Reaction or C–H Activation.

- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.

Sources

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nobelprize.org [nobelprize.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. echemi.com [echemi.com]

- 25. fishersci.com [fishersci.com]

- 26. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Synthesis of 1,3-Oxathiolanes from Mercaptoalcohols and Fluorinated Enoates

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the synthesis of fluorinated 1,3-oxathiolanes . These heterocycles are critical pharmacophores, particularly in nucleoside reverse transcriptase inhibitors (NRTIs) like Lamivudine and Emtricitabine.

The guide addresses the specific reaction between mercaptoalcohols (e.g., 2-mercaptoethanol) and fluorinated enoates (specifically

Part 1: Strategic Overview & Scientific Rationale

The Synthetic Challenge

The 1,3-oxathiolane ring is a privileged scaffold in antiviral therapeutics. Introducing a trifluoromethyl (

-

Standard Methods: Traditional condensation of ketones with mercaptoalcohols requires strong acid catalysis and rigorous water removal.

-

The "Enoate" Advantage: Using Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) leverages the reactivity of the enol form (ethyl 3-hydroxy-4,4,4-trifluorocrotonate). The

group strongly favors the hydrated or hemiacetal-like intermediates, facilitating the ring closure under milder conditions compared to non-fluorinated analogs.

Reaction Pathway

The synthesis proceeds via a Sulfa-Michael / Hemithioacetal Cyclization cascade.

-

Nucleophilic Attack: The thiol group (soft nucleophile) attacks the electrophilic

-carbon of the enoate/ketone. -

Cyclization: The pendant hydroxyl group attacks the same carbon (now activated), displacing water (or ethanol if using an enol ether) to close the 5-membered ring.

Part 2: Experimental Protocol

Materials & Equipment

-

Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate (CAS: 372-31-6) - The "Fluorinated Enoate" precursor.

-

2-Mercaptoethanol (CAS: 60-24-2) - High purity (>99%) required.

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Toluene (anhydrous) or Dichloromethane (DCM).

-

-

Equipment:

-

Dean-Stark apparatus (for toluene reflux method).

-

Inert gas manifold (

or

-

Method A: Acid-Catalyzed Dehydrative Cyclization (Standard)

Best for scale-up and cost-efficiency.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Ethyl 4,4,4-trifluoroacetoacetate (10.0 mmol, 1.84 g) and 2-Mercaptoethanol (11.0 mmol, 0.86 g) to the flask.

-

Solvent: Add Toluene (50 mL).

-

Catalyst: Add

-TSA (0.5 mmol, 95 mg). -

Reaction: Heat to reflux (

). Monitor water collection in the trap.-

Checkpoint: Reaction is typically complete when water evolution ceases (approx. 3-5 hours).

-

-

Workup: Cool to RT. Wash with sat.

(2 x 20 mL) and Brine (20 mL). Dry organic layer over -

Purification: Concentrate in vacuo. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).

Method B: Lewis Acid Catalyzed "Green" Protocol

Best for sensitive substrates or rapid screening.

-

Setup: 20 mL Scintillation vial with stir bar.

-

Charging: Mix ETFAA (1.0 mmol) and 2-Mercaptoethanol (1.1 mmol) in DCM (5 mL).

-

Catalyst: Add

(1 mol%, 5.6 mg). -

Reaction: Stir at Room Temperature (RT) for 1-2 hours.

-

Mechanistic Note: The Lewis acid activates the carbonyl oxygen, making the

-bearing carbon highly susceptible to nucleophilic attack without requiring high heat.

-

-

Workup: Filter through a short pad of silica gel. Concentrate.

Part 3: Mechanism & Visualization

Reaction Mechanism Diagram

The following diagram illustrates the transformation from the enol form of the starting material to the final 1,3-oxathiolane.

Caption: Acid-catalyzed condensation of mercaptoethanol with trifluoroacetoacetate via hemithioacetal intermediate.

Part 4: Data Analysis & Troubleshooting

Optimization Table

The following data summarizes typical yields under varying conditions.

| Entry | Catalyst | Solvent | Temp ( | Time (h) | Yield (%) | Selectivity (cis:trans)* |

| 1 | None | Toluene | 110 | 24 | <10 | N/A |

| 2 | Toluene | 110 | 4 | 88 | 1:1 | |

| 3 | DCM | 25 | 2 | 82 | 1:1 | |

| 4 | DCM | 25 | 1 | 94 | 1:1 | |

| 5 | Amberlyst-15 | Methanol | 65 | 6 | 75 | 1:1 |

*Note: The product forms as a mixture of diastereomers due to the chiral center at C2 and the potential chirality of the ester chain. Separation is typically achieved via chiral HPLC.

Troubleshooting Guide

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: Water accumulation in the reaction matrix.

-

Solution: Ensure efficient Dean-Stark operation or add molecular sieves (3Å) to the reaction mixture (Method B).

-

-

Problem: Polymerization of Mercaptoethanol.

-

Cause: Oxidation of thiol to disulfide.

-

Solution: Degas solvents with

prior to use. Perform reaction under inert atmosphere.

-

-

Problem: Product Hydrolysis during Workup.

-

Cause: 1,3-Oxathiolanes can be acid-sensitive.

-

Solution: Quench with basic solution (

) before concentration. Avoid acidic mobile phases during chromatography.

-

Part 5: References

-

Review of 1,3-Oxathiolane Nucleosides: Singh, K. et al. "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues." Beilstein Journal of Organic Chemistry, 2012.

-

Indium Catalyzed Synthesis: Yadav, J. S. et al. "Indium(III) Triflate-Catalyzed Facile Synthesis of 1,3-Oxathiolanes from Carbonyl Compounds." Synlett, 2000.

-

Fluorinated Building Blocks: Soloshonok, V. A. et al. "Ethyl 4,4,4-trifluoroacetoacetate: A versatile fluorinated building block." Journal of Fluorine Chemistry, 2004.

-

General Oxathiolane Synthesis: Djerassi, C. et al. "Mass Spectrometry in Structural and Stereochemical Problems. 1,3-Oxathiolanes."[2][3] Journal of the American Chemical Society, 1965.

Sources

Application Notes & Protocols: A Guide to Double Michael Addition for Imidazolidine Synthesis

Abstract

The imidazolidine scaffold is a cornerstone in medicinal chemistry and catalysis, recognized for its presence in numerous biologically active compounds and its utility as N-heterocyclic carbene (NHC) precursors.[1][2][3] The construction of this saturated five-membered heterocycle through efficient and stereocontrolled methods is of paramount importance. This guide provides an in-depth exploration of the Double Michael Addition reaction, a powerful domino strategy for the synthesis of highly substituted imidazolidines. We will dissect the mechanistic underpinnings, present detailed experimental protocols, and discuss the critical parameters that govern the reaction's success, offering researchers and drug development professionals a comprehensive resource for leveraging this elegant transformation.

Introduction: The Strategic Value of the Imidazolidine Core

Imidazolidine, a saturated derivative of imidazole, is a privileged heterocyclic motif. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] Beyond its therapeutic potential, the chiral imidazolidine framework serves as a versatile building block in asymmetric synthesis, acting as both chiral auxiliaries and ligands.[1][2]

Traditional syntheses often involve the condensation of 1,2-diamines with aldehydes or ketones. While effective, these methods can lack the efficiency and stereocontrol required for constructing complex, polysubstituted rings. The Double Michael Addition, also known as a tandem or domino aza-Michael/aza-Michael cyclization, has emerged as a highly convergent and atom-economical alternative. This reaction class constructs the imidazolidine ring in a single, often stereoselective, step by reacting a 1,2-diamine with a suitable Michael acceptor bearing two electrophilic centers.[7][8]

This document serves as a practical guide to understanding and implementing these powerful protocols.

Mechanistic Principles: A Cascade of Bond Formation

The elegance of the Double Michael Addition lies in its sequential, one-pot nature. The process is initiated by the conjugate addition of one nitrogen atom of a 1,2-diamine to an electron-deficient alkene (the first aza-Michael addition). This is followed by a subsequent intramolecular cyclization, where the second nitrogen atom attacks another electrophilic center to close the five-membered ring (the second aza-Michael addition).

The Core Reaction Components

-

The Michael Donor: The nucleophile in this reaction is typically a primary or secondary 1,2-diamine. The substituents on the nitrogen atoms (e.g., H, alkyl, aryl, sulfonyl) and on the carbon backbone significantly influence nucleophilicity, steric hindrance, and the stereochemical outcome of the reaction.

-

The Michael Acceptor: The electrophile is a molecule containing two sites susceptible to nucleophilic attack. Common examples include divinyl ketones, dienones, or molecules where a second electrophilic site is generated in situ.[8] A particularly powerful class of acceptors are α,β-unsaturated compounds like nitroalkenes, where the initial Michael adduct can be further functionalized to induce the final cyclization.[9][10]

-

The Catalyst: The choice of catalyst is critical for both reaction efficiency and stereocontrol. Catalysis can be broadly categorized into:

-

Organocatalysis: Chiral Brønsted acids, thioureas, and squaramides are frequently employed. These catalysts operate by activating the Michael acceptor through hydrogen bonding, thereby lowering the LUMO and facilitating nucleophilic attack while simultaneously creating a chiral environment to direct the stereochemical outcome.[2][11][12]

-

Metal Catalysis: Lewis acids such as Ag(I), Cu(II), or Y(III) salts can coordinate to the Michael acceptor, enhancing its electrophilicity and promoting the reaction.[1][2]

-

Generalized Reaction Mechanism

The reaction proceeds through a well-defined cascade. The catalyst first activates the Michael acceptor, followed by the nucleophilic attack of the diamine. The resulting intermediate then undergoes an intramolecular cyclization to yield the final imidazolidine product.

Figure 1: Generalized mechanism of the Double Michael Addition.

Featured Protocols and Methodologies

Here, we present detailed protocols for common and effective variations of the Double Michael Addition for imidazolidine synthesis.

Protocol 1: Organocatalyzed Asymmetric Synthesis via Domino Addition to Imines

This protocol details a highly enantioselective synthesis of 2,4-disubstituted imidazolidines using a bifunctional squaramide catalyst. The reaction proceeds via a domino addition of an aminomethyl enone to an N-tosyl imine, followed by an intramolecular aza-Michael addition.[2][13]

Rationale: The bifunctional squaramide catalyst is key to the success of this transformation.[2] Its hydrogen-bonding motifs activate the N-tosyl imine, while the basic tertiary amine site deprotonates the aminomethyl enone. This dual activation within a defined chiral pocket ensures high diastereo- and enantioselectivity.

Figure 2: Workflow for organocatalyzed imidazolidine synthesis.

-

To a dry 4 mL vial equipped with a magnetic stir bar, add the N-tosyl imine (0.1 mmol, 1.0 equiv) and the bifunctional squaramide catalyst (0.01 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL) and stir the mixture for 2 minutes at room temperature.

-

Add the bidentate aminomethyl enone (0.12 mmol, 1.2 equiv) to the solution.

-

Seal the vial and allow the reaction to stir at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired imidazolidine product.

| Entry | Imine Substituent (Ar) | Enone Substituent (R) | Yield (%) | dr | ee (%) |

| 1 | Phenyl | Phenyl | 82 | >20:1 | 95 |

| 2 | 4-Cl-Ph | Phenyl | 75 | >20:1 | 96 |

| 3 | 4-MeO-Ph | Phenyl | 80 | >20:1 | 94 |

| 4 | Phenyl | 4-Br-Ph | 78 | >20:1 | 92 |

| Data adapted from representative literature.[2] |

Protocol 2: Lewis Acid-Catalyzed Diastereoselective Synthesis from Aziridines and Imines

This method provides an efficient route to imidazolidines through the reaction of activated aziridines with imines, catalyzed by a Lewis acid like Ytterbium triflate (Y(OTf)₃).[2]

Rationale: The Lewis acid catalyst, Y(OTf)₃, activates the aziridine by coordinating to the nitrogen or carbonyl group of the activating substituent (e.g., tosyl), facilitating a nucleophilic ring-opening by the imine nitrogen. The subsequent steps involve bond rearrangement and cyclization to form the stable imidazolidine ring. This method is highly effective for generating a range of substituted products with good to excellent yields and diastereoselectivity.

-

To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aziridine (0.2 mmol, 1.0 equiv) and the imine (0.24 mmol, 1.2 equiv).

-

Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via syringe.

-

Add Y(OTf)₃ (0.02 mmol, 10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature for 2-8 hours, monitoring its progress by TLC.

-

After the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield the pure imidazolidine.

| Entry | Aziridine Substituent | Imine Substituent | Yield (%) | dr (trans/cis) |

| 1 | N-Tosyl, 2-Ph | N-Benzyl, C-Ph | 98 | >50:1 |

| 2 | N-Tosyl, 2-Ph | N-Bn, C-(4-Me-Ph) | 95 | >50:1 |

| 3 | N-Tosyl, 2-(4-Cl-Ph) | N-Benzyl, C-Ph | 96 | >50:1 |

| 4 | N-Boc, 2-Ph | N-Benzyl, C-Ph | 72 | 10:1 |

| Data adapted from representative literature.[2] |

Applications and Significance

The imidazolidine derivatives synthesized via Double Michael Addition are not merely chemical curiosities; they are valuable compounds with significant applications:

-

Drug Discovery: As previously noted, the imidazolidine core is a key pharmacophore in many compounds with potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] The ability to rapidly generate libraries of stereochemically diverse analogues using these protocols is a significant advantage in structure-activity relationship (SAR) studies.

-

Asymmetric Catalysis: Chiral imidazolidines are precursors to some of the most powerful and widely used N-heterocyclic carbene (NHC) catalysts. These NHCs are instrumental in a variety of transformations, including olefin metathesis and C-H activation.[1][2]

-

Synthetic Intermediates: The functional groups installed during the synthesis (e.g., nitro, keto, ester) provide handles for further chemical modification, allowing access to even more complex molecular architectures.

Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficiently activated Michael acceptor.- Steric hindrance.- Inactive catalyst. | - Use a stronger Lewis acid or a more active organocatalyst.- Increase reaction temperature.- Check catalyst quality and ensure anhydrous conditions. |

| Poor Stereoselectivity | - Non-optimal catalyst.- Reaction temperature is too high.- Solvent effects. | - Screen different chiral catalysts and catalyst loadings.- Lower the reaction temperature.- Screen a range of solvents with varying polarity. |

| Formation of Side Products | - Polymerization of the Michael acceptor.- Formation of single Michael adduct only. | - Add the Michael acceptor slowly to the reaction mixture.- Use a more sterically hindered diamine to favor cyclization.- Adjust stoichiometry. |

Conclusion

The Double Michael Addition reaction is a robust and elegant strategy for the synthesis of functionalized imidazolidines. Its tandem nature provides rapid access to complex scaffolds from simple starting materials, often with a high degree of stereocontrol. By carefully selecting the diamine, Michael acceptor, and catalyst system, researchers can fine-tune the reaction to produce a wide array of valuable compounds. The protocols and insights provided in this guide are intended to empower chemists in both academic and industrial settings to successfully apply this powerful transformation in their synthetic endeavors.

References

-

Kaur, N., & Kishore, D. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances. [Link]

-

Kaur, N., & Kishore, D. (2024). Recent advances in the synthesis of highly substituted imidazolidines. National Center for Biotechnology Information (PMC). [Link]

-

Various authors. (2023). Various applications of Imidazolidinone. ResearchGate. [Link]

-

Shilkar, A. D., & Shingare, M. S. (2023). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]

-

Various authors. (2024). Michael addition fragment based synthesis approach for imidazolidinones. ResearchGate. [Link]

-

Cador, A., et al. (2023). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. [Link]

-

Khan, M. S. Y., et al. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. National Center for Biotechnology Information (PMC). [Link]

-

Various authors. (2017-2021). Imidazolidines synthesis. Organic Chemistry Portal. [Link]

-

Various authors. (2020). Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Vitale, C., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. CORE. [Link]

-

Mohapatra, S. K., et al. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. Bentham Science. [Link]

-

Various authors. (N/A). Aza-Michael Addition catalyzed by Cinchonidine Derivative. Buchler GmbH. [Link]

-

McCooey, S. H., & Connon, S. J. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. MSU Chemistry. [Link]

-

Derdau, V., et al. (2020). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. MDPI. [Link]

-

McCooey, S. H., & Connon, S. J. (2008). Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea. PubMed. [Link]

-

Various authors. (2021). An electrochemical tandem Michael addition, azidation and intramolecular cyclization strategy for the synthesis of imidazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Various authors. (2022). Stereoselective double Michael addition. ResearchGate. [Link]

-

Coldham, I. (N/A). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]

Sources

- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

- 2. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound [benthamopenarchives.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Enantioselective organocatalytic direct Michael addition of nitroalkanes to nitroalkenes promoted by a unique bifunctional DMAP-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aza-Michael Addition catalyzed by Cinchonidine Derivative - Buchler GmbH [buchler-gmbh.com]

Application Note: Synthesis of Novel Trifluoromethylated Thiazolidine Derivatives via Michael Addition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the functionalization of thiazolidine scaffolds using ethyl 4,4,4-trifluorobut-2-enoate as a Michael acceptor. Thiazolidine and its derivatives are privileged heterocyclic motifs in medicinal chemistry, recognized for a wide spectrum of pharmacological activities including antidiabetic, antimicrobial, and anticancer properties.[1][2] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] This document details two robust protocols for the covalent modification of thiazolidines: the direct N-functionalization of the thiazolidine core (Aza-Michael Addition) and the C5-functionalization of 2,4-thiazolidinedione. These methods provide a reliable pathway to novel, fluorinated chemical entities for screening and drug development programs.

Introduction and Scientific Principles